Melflufen

multiple myeloma lymphoma cytotoxicity

Melflufen (melphalan flufenamide) is a first-in-class peptide-drug conjugate delivering 50-fold higher intracellular melphalan concentrations versus free melphalan through tumor-specific aminopeptidase cleavage (LAP3, LTA4H, RNPEP, ANPEP). This mechanism circumvents acquired alkylator and proteasome inhibitor resistance in relapsed/refractory multiple myeloma models. Procure for preclinical programs investigating drug-resistance reversal, biomarker-driven patient stratification, or synergistic combinations with lenalidomide, bortezomib, or dexamethasone. Not interchangeable with generic melphalan.

Molecular Formula C24H30Cl2FN3O3
Molecular Weight 498.4 g/mol
CAS No. 380449-51-4
Cat. No. B1676190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelflufen
CAS380449-51-4
SynonymsJ-1;  J1;  J 1;  Prodrug J-1, Melflufen, Melphalan flufenamide
Molecular FormulaC24H30Cl2FN3O3
Molecular Weight498.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N
InChIInChI=1S/C24H30Cl2FN3O3/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31)/t21-,22-/m0/s1
InChIKeyYQZNKYXGZSVEHI-VXKWHMMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Melflufen (CAS 380449-51-4) Procurement Guide: A First-in-Class Peptide-Drug Conjugate Alkylator for Relapsed/Refractory Multiple Myeloma Research


Melflufen (melphalan flufenamide; previously designated J1) is a first-in-class peptide-drug conjugate (PDC) that leverages the elevated aminopeptidase activity within tumor cells to achieve targeted intracellular delivery and accumulation of its alkylating payload [1] [2]. Chemically, it is an optimized dipeptide derivative of the classical alkylating agent melphalan, consisting of melphalan conjugated to a 4-fluoro-L-phenylalanine ethyl ester moiety [3]. Melflufen is indicated for use in combination with dexamethasone for the treatment of adult patients with relapsed or refractory multiple myeloma who have received at least two prior lines of therapy, including an immunomodulatory agent, a proteasome inhibitor, and an anti-CD38 monoclonal antibody [4]. The compound is commercially available under the trade name Pepaxto from Oncopeptides AB and holds marketing authorization in the European Union and United Kingdom, though its U.S. approval was withdrawn in 2024 following confirmatory trial outcomes [5] [6].

Why Melphalan Cannot Substitute for Melflufen in Aminopeptidase-Positive Malignancies


Despite both containing the melphalan warhead, melflufen and conventional melphalan are not interchangeable due to fundamental mechanistic differences in cellular uptake, intracellular accumulation, and resistance profile. Melflufen exploits a unique peptide-based prodrug design that renders it a substrate for specific aminopeptidases—including LAP3, LTA4H, RNPEP, and ANPEP—that are overexpressed in multiple myeloma and other malignancies [1] [2]. This enzymatic cleavage traps the active alkylating moiety within tumor cells, achieving 50-fold higher intracellular melphalan concentrations compared to free melphalan administration and yielding potency increases ranging from 10- to several hundred-fold across in vitro models [3] [4]. Critically, this differential uptake mechanism enables melflufen to circumvent resistance pathways that limit melphalan efficacy, including in cell lines with acquired melphalan resistance and in patients refractory to prior alkylator therapy [5]. The quantitative evidence below establishes that simple melphalan substitution would result in dramatically reduced intracellular drug exposure and loss of activity in the relapsed/refractory setting where aminopeptidase expression is elevated.

Quantitative Differential Evidence: Melflufen Versus Comparators in Preclinical and Clinical Models


In Vitro Potency: Melflufen Achieves 49- to 108-Fold Lower IC50 Than Melphalan Across Hematologic Malignancies

In lymphoma cell lines, melflufen demonstrated a mean 49-fold superiority in cytotoxic potency compared to melphalan (p < 0.001). In primary patient-derived lymphoma cultures, the potency differential increased to an average 108-fold (range 13–455, p < 0.001) [1]. Across multiple myeloma models, melflufen consistently exhibited significantly lower IC50 values than melphalan, with potency enhancements ranging from 10- to several hundred-fold across different in vitro systems [2].

multiple myeloma lymphoma cytotoxicity

Overcoming Alkylator Resistance: Melflufen Active in Melphalan- and Bortezomib-Resistant Multiple Myeloma Cells

Melflufen induces apoptosis in multiple myeloma cells with acquired resistance to both melphalan and bortezomib, a critical differentiator from conventional alkylators [1]. Mechanistic studies demonstrate that melflufen triggers rapid, robust, and irreversible DNA damage, a pattern distinct from the reversible damage induced by free melphalan [2]. This activity is mediated through aminopeptidase-dependent intracellular trapping, a mechanism absent in free melphalan.

drug resistance relapsed/refractory multiple myeloma

In Vivo Xenograft Efficacy: Melflufen Superior to Equimolar Melphalan in Human MM Xenografts

In human multiple myeloma xenograft studies, melflufen treatment resulted in more potent inhibition of tumor growth compared to mice receiving equimolar doses of melphalan [1]. In lymphoma xenograft models, melflufen demonstrated significant antitumor activity with no or minimal side effects, confirming the in vivo translation of the in vitro potency advantage [2].

xenograft in vivo efficacy multiple myeloma

Clinical Efficacy: Melflufen ORR 32.1% vs. Pomalidomide 26.5% in Phase III OCEAN Trial

In the randomized Phase III OCEAN study (NCT03151811), melflufen plus dexamethasone demonstrated a numerically higher overall response rate (ORR) of 32.1% compared to 26.5% for pomalidomide plus dexamethasone in patients with relapsed/refractory multiple myeloma [1] [2]. The study met its primary endpoint of superior progression-free survival (PFS) with a hazard ratio of 0.792 favoring the melflufen arm [2]. In patients with no prior autologous stem cell transplant (ASCT), median overall survival favored melflufen at 21.6 months versus 16.5 months for pomalidomide (HR=0.78) [3].

phase III relapsed/refractory clinical trial

Aminopeptidase-Dependent Targeting: Melflufen Achieves 50-Fold Intracellular Melphalan Accumulation

Melflufen's aminopeptidase-driven accumulation mechanism results in a 50-fold increase in intracellular L-PAM (melphalan) enrichment compared to administration of free alkylator [1]. This targeted delivery is facilitated by the specific aminopeptidases LAP3, LTA4H, RNPEP, and ANPEP, which are expressed in multiple myeloma cells and associated with disease progression [2] [3]. The prodrug design enables rapid membrane penetration followed by enzymatic cleavage and intracellular trapping of the less lipophilic active metabolites, a process not available to free melphalan [1].

targeted delivery pharmacokinetics cellular uptake

Ex Vivo Sensitivity: Melflufen Active in 11/15 Relapsed/Refractory MM Patient Samples

Ex vivo sensitivity testing in multiple myeloma patient samples revealed that melflufen was active in 11 out of 15 (73%) patient-derived specimens, with particularly high sensitivity observed in samples from relapsed/refractory patients [1]. This sensitivity correlated with aminopeptidase expression patterns that distinguish relapsed/refractory disease from newly diagnosed MM, providing a molecular rationale for patient stratification [1].

ex vivo patient-derived drug sensitivity

Procurement-Relevant Application Scenarios for Melflufen in Research and Development


Preclinical Studies on Alkylator-Resistant Multiple Myeloma Models

Melflufen is specifically indicated for preclinical research utilizing melphalan-resistant and bortezomib-resistant multiple myeloma cell lines and xenograft models. Its unique mechanism of aminopeptidase-dependent intracellular trapping enables cytotoxic activity in resistant clones where free melphalan is ineffective [1] [2]. Procurement should prioritize melflufen over generic melphalan when the research objective involves overcoming acquired alkylator resistance or evaluating combination strategies in the relapsed/refractory setting.

Translational Research Targeting Aminopeptidase-Positive Hematologic Malignancies

Given the demonstrated 50-fold intracellular accumulation advantage and the correlation between aminopeptidase expression and melflufen sensitivity, procurement is justified for translational studies investigating biomarker-driven patient stratification [3] [4]. Research protocols examining the relationship between LAP3, LTA4H, RNPEP, and ANPEP expression and therapeutic response should utilize melflufen as the investigational agent of choice.

Combination Therapy Studies with Proteasome Inhibitors or Immunomodulatory Drugs

Preclinical studies have demonstrated synergistic anti-multiple myeloma activity when melflufen is combined with lenalidomide, bortezomib, or dexamethasone [5]. Procurement of melflufen is essential for research programs investigating novel combination regimens in multiple myeloma, particularly those targeting the relapsed/refractory patient population where these combinations have shown enhanced efficacy.

In Vivo Xenograft Efficacy Studies Requiring Potent Alkylator Activity

For researchers conducting in vivo xenograft studies in multiple myeloma or lymphoma models, melflufen offers superior tumor growth inhibition at equimolar doses compared to melphalan [6] [7]. This potency advantage translates to lower compound quantities required for achieving statistically significant efficacy endpoints, providing a procurement efficiency justification for in vivo pharmacology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melflufen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.